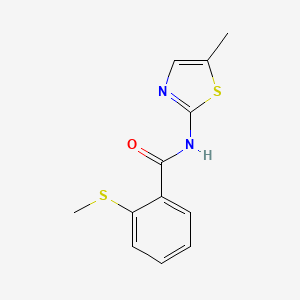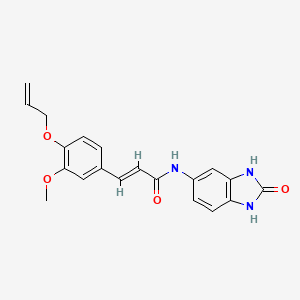
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BMTB and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
BMTB selectively inhibits the activity of a specific protein kinase known as ERK8. This kinase is involved in a range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the activity of ERK8, BMTB can modulate these processes and provide insight into the role of this kinase in various biological systems.
Biochemical and Physiological Effects:
BMTB has been shown to have a range of biochemical and physiological effects. Inhibition of ERK8 activity has been linked to decreased cell proliferation, increased apoptosis, and altered gene expression. BMTB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMTB has several advantages for use in lab experiments. It is a highly selective inhibitor of ERK8, which allows for specific modulation of this kinase's activity. Additionally, BMTB is cell-permeable, making it easy to administer to cells in culture. However, BMTB has some limitations, including its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on BMTB. One area of interest is the development of more potent and selective inhibitors of ERK8. Additionally, BMTB could be used in combination with other compounds to study the interaction between ERK8 and other signaling pathways. Finally, BMTB could be used in preclinical studies to investigate its potential as a therapeutic agent for inflammatory diseases.
Conclusion:
In conclusion, BMTB is a valuable tool compound for scientific research. Its selective inhibition of ERK8 activity has provided insight into the role of this kinase in various biological systems. While BMTB has some limitations, its potential as a therapeutic agent for inflammatory diseases and its use in combination with other compounds make it an exciting area of research for the future.
Synthesemethoden
The synthesis of BMTB involves the reaction of 2-bromo-5-nitrobenzoic acid with 4-methyl-2-thiazolylamine, followed by reduction with tin (II) chloride. This results in the formation of BMTB as a white solid with a melting point of 214-216°C. The purity of the compound can be confirmed using analytical techniques such as HPLC or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
BMTB has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, which is involved in a range of cellular processes. This makes BMTB a valuable tool for studying the role of this protein kinase in various biological systems.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTZQILSIRJKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)



![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)




![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
